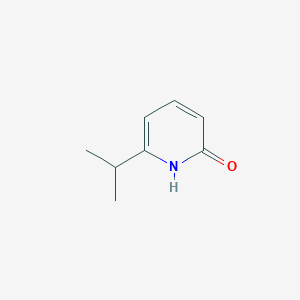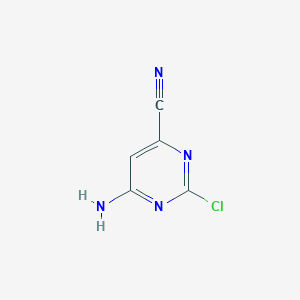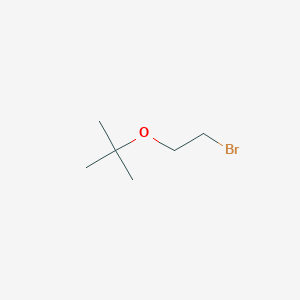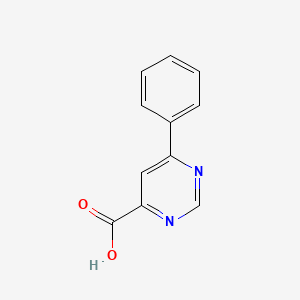
Ácido 6-fenilpirimidin-4-carboxílico
Descripción general
Descripción
6-Phenylpyrimidine-4-carboxylic acid (6-PP) is an organic compound belonging to the class of pyrimidine derivatives. It is a colorless solid that is soluble in water and polar organic solvents. 6-PP has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and analytical chemistry. In recent years, it has gained considerable attention due to its promising biological activities.
Aplicaciones Científicas De Investigación
Inhibidores de la xantina oxidasa
Los derivados del ácido 6-fenilpirimidin-4-carboxílico se han diseñado y sintetizado como potentes inhibidores de la xantina oxidasa . La xantina oxidasa es una enzima involucrada en el metabolismo de las purinas, y sus inhibidores se utilizan en el tratamiento de la gota y otras condiciones hiperuricémicas .
Síntesis orgánica
Los ácidos carboxílicos, incluido el ácido 6-fenilpirimidin-4-carboxílico, juegan un papel clave en la síntesis orgánica . Participan en varias reacciones importantes como sustitución, eliminación, oxidación y acoplamiento .
Nanotecnología
En el campo de la nanotecnología, los ácidos carboxílicos se utilizan como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . El ácido 6-fenilpirimidin-4-carboxílico, con su grupo carboxilo, puede usarse potencialmente en aplicaciones similares .
Mecanismo De Acción
Target of Action
The primary target of 6-Phenylpyrimidine-4-carboxylic acid is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation of xanthine to uric acid .
Mode of Action
6-Phenylpyrimidine-4-carboxylic acid and its derivatives interact with xanthine oxidase, inhibiting its activity . Specifically, one of the derivatives, compound 9b, has been found to have potent enzyme inhibitory activity, behaving as a mixed-type inhibitor for XO . This means that the compound can bind to both the enzyme and the enzyme-substrate complex, reducing the enzyme’s activity and thus the production of uric acid .
Biochemical Pathways
By inhibiting xanthine oxidase, 6-Phenylpyrimidine-4-carboxylic acid affects the purine catabolism pathway . This results in decreased production of uric acid, a compound that, at high levels, can lead to conditions such as gout and kidney stones .
Pharmacokinetics
The potency of its derivatives in inhibiting xanthine oxidase suggests that they may have favorable bioavailability .
Result of Action
The inhibition of xanthine oxidase by 6-Phenylpyrimidine-4-carboxylic acid leads to a decrease in uric acid production . This can help manage conditions associated with hyperuricemia, such as gout and kidney stones .
Direcciones Futuras
Perimidines, a class of compounds similar to pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . This suggests potential future directions for the study and application of 6-Phenylpyrimidine-4-carboxylic acid.
Análisis Bioquímico
Biochemical Properties
6-Phenylpyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is xanthine oxidase. Studies have shown that derivatives of 6-Phenylpyrimidine-4-carboxylic acid exhibit potent inhibitory activity against xanthine oxidase, with some derivatives displaying submicromolar inhibitory potency . This interaction is crucial as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions like gout and hyperuricemia.
Cellular Effects
The effects of 6-Phenylpyrimidine-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby affecting oxidative stress levels within cells . Additionally, the compound’s interaction with other cellular enzymes and proteins can alter metabolic flux and gene expression patterns, further influencing cellular functions.
Molecular Mechanism
At the molecular level, 6-Phenylpyrimidine-4-carboxylic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of xanthine oxidase, inhibiting its activity and preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This binding interaction is facilitated by the structural compatibility of 6-Phenylpyrimidine-4-carboxylic acid with the enzyme’s active site, allowing it to act as a competitive inhibitor. Additionally, the compound may influence other molecular pathways by interacting with different biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylpyrimidine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, prolonged exposure can lead to its degradation, which may reduce its efficacy as an enzyme inhibitor . Additionally, long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 6-Phenylpyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
6-Phenylpyrimidine-4-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with xanthine oxidase. By inhibiting this enzyme, the compound affects the purine metabolism pathway, leading to reduced production of uric acid . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
Within cells and tissues, 6-Phenylpyrimidine-4-carboxylic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 6-Phenylpyrimidine-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can lead to its accumulation in the nucleus, where it may influence gene expression and other nuclear processes. Similarly, localization in the cytoplasm can affect cytoplasmic enzymes and metabolic pathways.
Propiedades
IUPAC Name |
6-phenylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZVBDSJGHLIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503350 | |
| Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28668-32-8 | |
| Record name | 6-Phenylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phenyl-4-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives interact with xanthine oxidase and what are the downstream effects of this interaction?
A1: While the provided abstract doesn't detail the specific interaction mechanism, the paper title indicates that 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives act as xanthine oxidase inhibitors []. Xanthine oxidase is an enzyme involved in the metabolic breakdown of purines, ultimately leading to the production of uric acid. Inhibiting this enzyme can lower uric acid levels in the blood. This mechanism is particularly relevant for conditions like gout, where elevated uric acid levels lead to crystal formation and inflammation. Further research into the specific binding interactions and inhibitory kinetics of these derivatives would be necessary to fully elucidate their mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
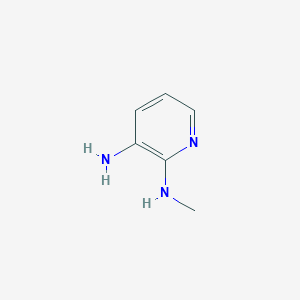
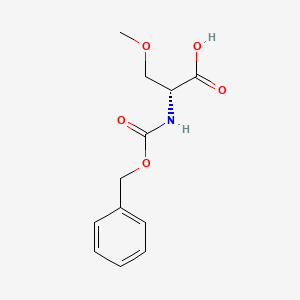



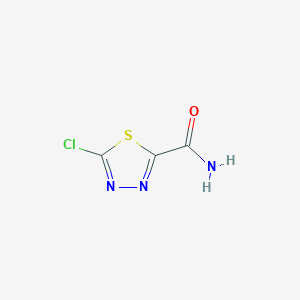

![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)
